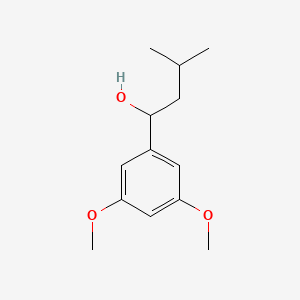
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is an organic compound with the molecular formula C13H20O3 It is a derivative of benzenemethanol, featuring two methoxy groups at the 3 and 5 positions of the benzene ring and an alpha-(2-methylpropyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-dimethoxybenzaldehyde.
Grignard Reaction: The aldehyde is subjected to a Grignard reaction with isobutylmagnesium bromide to form the corresponding alcohol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions typically require a strong electrophile and a Lewis acid catalyst.
Major Products Formed
Oxidation: The major products include 3,5-dimethoxybenzaldehyde and 3,5-dimethoxybenzoic acid.
Reduction: The major product is 3,5-dimethoxy-alpha-(2-methylpropyl)benzene.
Substitution: Products depend on the electrophile used, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- involves its interaction with specific molecular targets. The methoxy groups and the alpha-(2-methylpropyl) substituent play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanol, 3,5-dimethyl-: Similar structure but with methyl groups instead of methoxy groups.
Benzenemethanol, alpha-methyl-: Lacks the methoxy groups and the alpha-(2-methylpropyl) substituent.
Benzenemethanol, alpha-propyl-: Contains a propyl group instead of the alpha-(2-methylpropyl) substituent.
Uniqueness
Benzenemethanol, 3,5-dimethoxy-alpha-(2-methylpropyl)- is unique due to the presence of both methoxy groups and the alpha-(2-methylpropyl) substituent
Properties
CAS No. |
55030-14-3 |
|---|---|
Molecular Formula |
C13H20O3 |
Molecular Weight |
224.30 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-methylbutan-1-ol |
InChI |
InChI=1S/C13H20O3/c1-9(2)5-13(14)10-6-11(15-3)8-12(7-10)16-4/h6-9,13-14H,5H2,1-4H3 |
InChI Key |
VPSDZUQXYSKOSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=CC(=CC(=C1)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















